1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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Overview
Description
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H24FN5O3 and its molecular weight is 473.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized for their structural properties, involving advanced techniques like X-ray diffraction studies. These compounds often exhibit interesting chemical and physical properties, useful for developing novel therapeutic agents. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed its crystal structure and provided insights into its intermolecular interactions, laying the groundwork for further medicinal exploration (Sanjeevarayappa et al., 2015).
Biological Evaluation
Research on compounds containing elements of the queried chemical structure often extends into biological evaluation, assessing their potential as antibacterial, antifungal, anticancer, or antiviral agents. For instance, compounds containing piperazine and fluorophenyl groups have been evaluated for their antimicrobial and antitumor activities. Such studies typically involve in vitro and in vivo methods to identify promising therapeutic candidates (H. Naito et al., 2005).
Docking Studies
Molecular docking studies are a pivotal part of researching compounds with potential pharmaceutical applications. These studies help in understanding the interactions between the synthesized compounds and biological targets, predicting their affinity and activity against specific receptors or enzymes. For example, docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole have been conducted to explore its interactions with biological targets, offering a computational approach to drug design (V. Balaraju et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs. This can impact nucleotide synthesis and the regulation of adenosine function, which are critical for various cellular processes .
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine. This can affect nucleotide synthesis and the regulation of adenosine function .
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-18-8-10-19(11-9-18)24-28-25(35-29-24)20-5-4-12-32(26(20)34)17-23(33)31-15-13-30(14-16-31)22-7-3-2-6-21(22)27/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHIJUDOHQYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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